Methyl 5-ethynyl-2-isobutoxybenzoate
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Overview
Description
Methyl 5-ethynyl-2-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethynyl group at the 5-position and an isobutoxy group at the 2-position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynyl-2-isobutoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethynyl-2-hydroxybenzoic acid.
Esterification: The hydroxy group of 5-ethynyl-2-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst to form Methyl 5-ethynyl-2-hydroxybenzoate.
Alkylation: The hydroxyl group at the 2-position is then alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-2-isobutoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 5-ethynyl-2-isobutoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-2-isobutoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The isobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-butyl-2-isobutoxybenzoate
- Methyl 5-ethynyl-2-methoxybenzoate
- Methyl 5-ethynyl-2-ethoxybenzoate
Uniqueness
Methyl 5-ethynyl-2-isobutoxybenzoate is unique due to the presence of both an ethynyl group and an isobutoxy group on the benzoate ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 5-ethynyl-2-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-11-6-7-13(17-9-10(2)3)12(8-11)14(15)16-4/h1,6-8,10H,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLDEGSGISLGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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